BenchChemオンラインストアへようこそ!

Finasteride Impurity

HPLC method validation pharmaceutical impurity quantification finasteride related substances

Finasteride Impurity (CAS 166896-74-8), designated as EP Impurity C (USP Related Compound C), is a fully characterized process impurity originating from the hydrogenation stage of finasteride synthesis. HPLC-Q-TOF-MS studies definitively classify it as a synthetic intermediate carryover marker, stable under all ICH forced degradation conditions (acid, base, oxidative, thermal, and photolytic stress). Validated HPLC-UV recovery (101.97±2.05%) under isocratic conditions ensures accurate quantitation per ICH Q2(R1). Essential for ANDA submissions, stability-indicating method development, and impurity profiling.

Molecular Formula C23H36N2O2
Molecular Weight 372.5 g/mol
CAS No. 166896-74-8
Cat. No. B1348319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFinasteride Impurity
CAS166896-74-8
Molecular FormulaC23H36N2O2
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=O)N4)C
InChIInChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,14-17H,6-8,10-13H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,22-,23+/m0/s1
InChIKeyIHYQEUFHHYXVFL-FIIPNDBVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Finasteride Impurity (CAS 166896-74-8): A Critical Process-Related Compound for Pharmaceutical Quality Control and Reference Standard Procurement


Finasteride Impurity (CAS 166896-74-8), systematically designated as N-tert-butyl-3-oxo-4-aza-5α-androsten-17β-carboxamide, is a fully characterized synthetic intermediate and process-related impurity of the 5α-reductase inhibitor finasteride . The compound possesses molecular formula C23H36N2O2 with a molecular weight of 372.55 g/mol, appearing as a white to off-white crystalline solid [1]. Structurally, it retains the 4-azasteroid core framework of finasteride but differs in the oxidation state of the A-ring, bearing a 5,6-double bond without the 1,2-unsaturation characteristic of the parent drug . This compound is recognized in multiple pharmacopoeial and regulatory frameworks, being catalogued as Finasteride EP Impurity C (when the 1,2-double bond is absent) and Finasteride Related Compound C in USP nomenclature, making it an essential reference material for analytical method validation, stability-indicating assay development, and pharmaceutical quality assurance programs [2].

Why Finasteride Impurity (CAS 166896-74-8) Cannot Be Substituted by Other Finasteride-Related Compounds: A Quantitative Analytical Performance Perspective


Substituting CAS 166896-74-8 with other finasteride impurities or related compounds without direct analytical validation introduces substantial risk to pharmaceutical quality control programs due to measurably divergent chromatographic behavior and distinct structural provenance. Systematic HPLC validation studies demonstrate that even structurally similar finasteride impurities exhibit different recovery profiles under identical analytical conditions: impurity A shows 101.35 ± 0.62% recovery, impurity B shows 101.60 ± 2.66% recovery, and impurity C shows 101.97 ± 2.05% recovery under the same Nova Pac C18 column with isocratic elution at 210 nm detection [1]. Furthermore, HPLC-Q-TOF-MS structural elucidation studies have confirmed that this specific compound (designated as impurity 13 in the 15-impurity profile analyzed) is definitively classified as a process impurity originating from synthetic intermediates, whereas other structurally related compounds such as impurities 2, 4, 6, 8, and C may arise from degradation pathways during storage or thermal exposure [2]. These orthogonal differences in both analytical recovery behavior and formation mechanism preclude the interchangeable use of alternative finasteride impurities as surrogate reference standards, since method validation parameters (specificity, accuracy, linearity) established for CAS 166896-74-8 cannot be extrapolated to other related compounds without experimental verification.

Quantitative Differentiation of Finasteride Impurity CAS 166896-74-8: Head-to-Head Analytical and Structural Evidence for Informed Procurement Decisions


HPLC Recovery Comparison of Finasteride EP Impurities Under Validated Isocratic Conditions

In a systematic HPLC-UV validation study, Finasteride Impurity C (CAS 166896-74-8) demonstrated quantifiably distinct recovery behavior relative to co-eluting impurities A and B under identical chromatographic conditions [1]. The method employed a Nova Pac C18 column with isocratic elution using water:acetonitrile:tetrahydrofuran (80:10:10, v/v/v) mobile phase at 2.0 mL/min flow rate, with detection at 210 nm and impurity concentrations ranging from 1.5–4.5 μg/mL at ambient temperature [1].

HPLC method validation pharmaceutical impurity quantification finasteride related substances

Structural Characterization and Impurity Source Classification by HPLC-Q-TOF-MS

A comprehensive HPLC-Q-TOF-MS analysis of finasteride raw materials isolated 15 distinct impurities and successfully elucidated the structures of 8 of these compounds [1]. Among the structurally characterized impurities, the compound corresponding to CAS 166896-74-8 (identified as impurity 13) was unambiguously assigned as N-tert-butyl-3-oxo-4-aza-5α-androsten-17β-carboxamide [1]. Forced degradation studies classified impurity 13 exclusively as a process impurity, contrasting with other characterized impurities such as impurities 2, 4, 6, 8, and C, which were identified as potential degradation impurities arising under storage or thermal stress conditions [1].

HPLC-Q-TOF-MS impurity profiling process impurity identification

Structural Distinction from Parent Finasteride: Double Bond Position Differentiation

Finasteride Impurity CAS 166896-74-8 possesses a structurally defined 5,6-double bond in the A-ring of the 4-azasteroid framework, whereas the parent drug finasteride contains a 1,2-double bond . This structural variation arises from the compound's role as a synthetic intermediate in the multi-step finasteride manufacturing process, representing the penultimate hydrogenation stage prior to formation of the final 1-ene pharmacophore . The compound is also recognized in compendial monographs as Finasteride Related Compound C, with the oxidized variant (incorporating both 1,2- and 5,6-double bonds) designated as EP Impurity C under CAS 1329611-51-9 [1].

4-azasteroid structure finasteride intermediate chemical synthesis

Commercial Purity Specifications and Quality Documentation Standards

Commercially available reference standards of CAS 166896-74-8 are supplied with defined purity specifications and comprehensive analytical characterization packages that enable direct use in regulatory pharmaceutical quality control applications . Available purity grades include ≥95% by HPLC and ≥98% by HPLC, with full certificate of analysis (COA) documentation encompassing MS, ¹H NMR, ¹³C NMR, UV spectroscopy with detailed spectral interpretation, Karl Fischer moisture determination, residual solvent analysis by NMR, and HPLC purity verification .

reference standard procurement impurity qualification analytical method validation

Validated Research and Industrial Applications for Finasteride Impurity CAS 166896-74-8 Based on Quantitative Evidence


Process Impurity Reference Standard for Finasteride API Manufacturing Quality Control

Procure CAS 166896-74-8 as a qualified reference standard for monitoring synthetic intermediate carryover in finasteride API production. As definitively identified by HPLC-Q-TOF-MS forced degradation studies, this compound is classified as a process impurity originating from the hydrogenation stage of finasteride synthesis [1]. Its exclusive assignment as a process impurity (distinct from degradation impurities 2, 4, 6, 8, and C) makes it an essential marker for batch-to-batch consistency monitoring and synthetic route optimization, enabling manufacturers to verify complete conversion of intermediates to the final Δ¹-4-azasteroid product [1].

HPLC-UV Method Validation for Finasteride Impurity C Quantification

Use CAS 166896-74-8 as the primary calibration standard for validating HPLC-UV methods intended to quantify EP Impurity C in finasteride drug substance and drug product. Validated recovery data demonstrate that this compound yields 101.97 ± 2.05% recovery under isocratic Nova Pac C18 conditions with water:acetonitrile:tetrahydrofuran (80:10:10, v/v/v) mobile phase at 210 nm detection [2]. The distinct recovery profile relative to Impurity A (101.35 ± 0.62%) and Impurity B (101.60 ± 2.66%) confirms that compound-specific calibration is required to achieve accurate quantitation within ICH Q2(R1) validation acceptance criteria [2].

Stability-Indicating Assay Development for Forced Degradation Studies

Employ CAS 166896-74-8 as a reference marker in stability-indicating method development to differentiate process-related impurities from true degradation products. HPLC-Q-TOF-MS structural elucidation and forced degradation studies have established that this compound (impurity 13) remains stable under acidic, alkaline, oxidative, thermal, and photolytic stress conditions, whereas impurities such as 2, 4, 6, 8, and C exhibit stress-dependent formation or degradation [1]. This differential stability profile enables analytical scientists to distinguish pre-existing synthetic impurities from those generated during stability storage, a critical requirement for establishing product shelf-life specifications per ICH Q1A(R2) guidelines [1].

Structural Elucidation and Spectral Library Development for Impurity Profiling

Acquire fully characterized CAS 166896-74-8 reference material for building in-house spectral libraries used in impurity identification workflows. Commercial standards are supplied with complete analytical data packages including MS fragmentation patterns, ¹H NMR and ¹³C NMR assignments, and UV absorption spectra with detailed interpretation . The compound's characteristic 5,6-double bond configuration (distinct from finasteride's 1,2-double bond) provides a diagnostic chromophore for UV detection and a unique MS fragmentation signature that enables confident peak identification in complex impurity profiles during ANDA regulatory submissions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Finasteride Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.